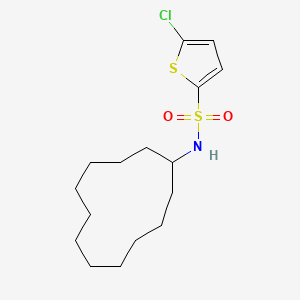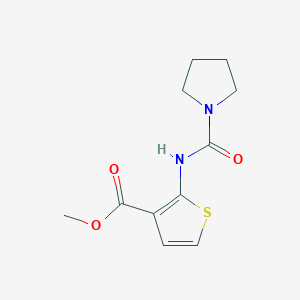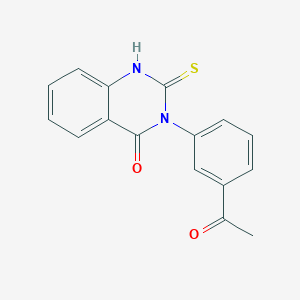
5-chloro-N-cyclododecylthiophene-2-sulfonamide
Overview
Description
5-chloro-N-cyclododecylthiophene-2-sulfonamide is a synthetic organic compound belonging to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives The compound is characterized by the presence of a chloro group at the 5-position, a cyclododecyl group attached to the nitrogen atom, and a sulfonamide group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclododecylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the following:
Formation of 5-chloro-2-thiophenesulfonyl chloride: This intermediate can be synthesized by chlorination of 2-thiophenesulfonyl chloride using a chlorinating agent such as thionyl chloride.
Nucleophilic substitution: The 5-chloro-2-thiophenesulfonyl chloride is then reacted with cyclododecylamine under basic conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclododecylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Major Products
Nucleophilic substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of cyclododecylthiophene-2-amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex thiophene derivatives with potential electronic or photonic properties.
Biology: As a probe to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes or receptors.
Medicine: Potential use as a lead compound for the development of new drugs with antimicrobial or anticancer activity.
Industry: Application in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclododecylthiophene-2-sulfonamide depends on its specific application. In biological systems, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The thiophene ring and cyclododecyl group may also contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxaldehyde: A thiophene derivative with a chloro group at the 5-position and a formyl group at the 2-position.
5-chloro-2-thiophenecarboxylic acid: A thiophene derivative with a chloro group at the 5-position and a carboxyl group at the 2-position.
5-bromo-2-thiophenecarboxaldehyde: A thiophene derivative with a bromo group at the 5-position and a formyl group at the 2-position.
Uniqueness
5-chloro-N-cyclododecylthiophene-2-sulfonamide is unique due to the presence of the cyclododecyl group, which imparts distinct steric and hydrophobic properties. This can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities with specific properties.
Properties
IUPAC Name |
5-chloro-N-cyclododecylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2S2/c17-15-12-13-16(21-15)22(19,20)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h12-14,18H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSOIJCLEYFVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4280536.png)
![1-[[2-(1-Adamantyl)acetyl]amino]-3-prop-2-enylthiourea](/img/structure/B4280543.png)
![N-(4-acetylphenyl)-2-{[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4280551.png)
![4-(4-methyl-1-piperidinyl)-7-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4280554.png)
![METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4280559.png)

![5-[3-(1H-pyrazol-3-yl)phenyl]-2-(trifluoromethyl)pyridine](/img/structure/B4280577.png)
![N-(4-acetylphenyl)-2-({4-oxo-3-[2-(1-piperidinyl)ethyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4280578.png)

![2-{[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4280606.png)
![2-{[4-OXO-3-(2-THIENYLMETHYL)-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4280610.png)

![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280625.png)
![3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4280638.png)
